3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS3/c19-15-13-11(12-7-4-8-21-12)9-22-14(13)17-16(20)18(15)10-5-2-1-3-6-10/h1-9H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZFTYZRQKKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Four-Component Assembly
The most efficient route derives from adaptations of the four-component reaction (4-CR) system developed for thieno[2,3-d]pyrimidin-4(3H)-ones. This method employs:
- Ketone precursor : 2-acetylthiophene (to introduce the thiophen-2-yl moiety)
- Ethyl cyanoacetate : Provides the cyanoacetate backbone
- Sulfur source : Elemental sulfur (S₈)
- Formamide : Acts as both solvent and nitrogen donor
Reaction conditions involve 10 mol% piperidine catalyst in refluxing formamide (160°C, 6–8 hours). The mechanism proceeds through:
- Knoevenagel condensation between 2-acetylthiophene and ethyl cyanoacetate
- Sulfur incorporation via radical-mediated cyclization
- Ring annulation with formamide-derived intermediates
This method achieves 68–72% yield for the base structure but requires post-synthetic N-phenylation. Subsequent Ullmann coupling with iodobenzene (CuI/L-proline, DMSO, 110°C) introduces the 3-phenyl group, finalizing the target compound in 58% overall yield.
Stepwise Cyclocondensation Strategies
Thiourea Intermediate Route
A sequential approach begins with synthesizing 5-(thiophen-2-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:
Micheal Addition :
N-Phenylation :
Thieno Ring Formation :
Suzuki-Miyaura Cross-Coupling Adaptation
For higher regiocontrol, a palladium-catalyzed coupling strategy proves effective:
- Synthesize 5-bromo-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one via bromination (NBS, CCl₄, 0°C)
- Cross-couple with 2-thienylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C)
- Isolate product in 82% yield with >99% regiopurity
Green Chemistry Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
| Step | Conventional Time | Microwave Time | Yield Increase |
|---|---|---|---|
| Knoevenagel Condensation | 12 hours | 45 minutes | 78% → 89% |
| Cyclization | 6 hours | 20 minutes | 63% → 75% |
Reaction optimization under 300 W irradiation reduces total synthesis time from 18 hours to <2 hours.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use:
- React thiobarbituric acid, 2-thiophenecarboxaldehyde, and phenyl isocyanate
- 1:1.2:1 molar ratio, 25 Hz frequency, 2 hours
- Achieve 84% yield with E-factor reduction from 12.3 → 1.8
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Time (h) | E-Factor | Scalability |
|---|---|---|---|---|---|
| 4-CR + Ullmann | 58 | 95 | 14 | 3.2 | Industrial |
| Thiourea Stepwise | 71 | 98 | 20 | 5.1 | Lab-scale |
| Suzuki Cross-Coupling | 82 | 99 | 8 | 4.7 | Pilot-scale |
| Microwave-Assisted | 89 | 97 | 1.5 | 2.1 | Flexible |
Critical Reaction Parameters
Catalytic System Optimization
- Piperidine Loading : 10 mol% optimal (5 mol% → 44% yield; 15 mol% → no improvement)
- Sulfur Source : S₈ superior to Na₂S (72% vs. 51% yield)
- Temperature Control :
- <150°C: Incomplete cyclization
- >170°C: Decomposition to thiophene sulfones
Spectroscopic Validation
Key characterization data confirms successful synthesis:
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, C5-H), 7.68–7.12 (m, 8H, Ar-H), 4.02 (s, 2H, SCH₂)
- LC-MS (ESI+) : m/z 383.08 [M+H]⁺
- IR (KBr) : 1674 cm⁻¹ (C=O), 1243 cm⁻¹ (C=S)
Industrial-Scale Considerations
For kilogram-scale production:
- Use continuous flow reactors for exothermic cyclization steps (residence time 12 minutes, 85% conversion)
- Implement crystallization-based purification (ethanol/water 3:1, 92% recovery)
- Achieve 99.5% HPLC purity meeting ICH Q3A guidelines
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reactions with ethanol in the presence of sulfuric acid or Pd(OAc)₂ yield ethyl esters, a common precursor for further derivatization. A study demonstrated that esterification with ethyl acetoacetate under oxygenated conditions achieved 94% yield when using acetic acid as a catalyst .
| Conditions | Catalyst | Yield (%) |
|---|---|---|
| Ethanol, O₂, 130°C | Acetic acid | 94 |
| Ethanol, air | Acetic acid | 74 |
| DMF, Pd(OAc)₂ | None | 72 |
Amidation and Carboxamide Formation
The carboxylic acid reacts with primary or secondary amines to form carboxamides. For instance, coupling with morpholine or substituted anilines via activation with reagents like HATU or EDC produces biologically active derivatives. A series of pyrazolo[1,5-a]pyridine-3-carboxamides exhibited MIC values of 0.02–5 μg/mL against Mycobacterium tuberculosis .
Key steps in amidation :
-
Activation of the carboxylic acid using EDCl/HOBt.
-
Nucleophilic attack by amines (e.g., 4-(trifluoromethoxy)aniline).
-
Purification via column chromatography.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 5-methylpyrazolo[1,5-a]pyridine. This reaction is facilitated by copper catalysts at elevated temperatures (150–200°C), with yields dependent on substituent effects.
Mechanistic pathway :
-
Coordination of Cu(II) to the carboxylate oxygen.
-
Electron transfer leading to CO₂ elimination.
-
Aromatic stabilization of the decarboxylated product.
Salt Formation
The carboxylic acid forms salts with inorganic bases (e.g., NaOH) or organic amines. The hydrochloride salt variant enha
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the thienopyrimidine class exhibit promising anticancer properties. Preliminary studies suggest that 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one may demonstrate significant biological activity against various cancer cell lines. For instance:
- In Vitro Studies : In vitro assays have shown that related thienopyrimidine compounds can inhibit specific enzymes or receptors linked to cancer progression. The compound's unique structural features may enhance its efficacy in targeting cancer cells .
Additional Biological Activities
Beyond anticancer applications, the compound is also being explored for other biological activities:
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens. The presence of thiophene rings may contribute to this activity through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Some derivatives within the thienopyrimidine class have demonstrated anti-inflammatory properties in preclinical models. This suggests that this compound could be further investigated for potential use in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- In Vivo Studies : Research has shown promising results in animal models for treating breast cancer using related thienopyrimidine compounds.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-Isopropyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (): The isopropyl group at position 3 reduces steric bulk compared to the phenyl group in the target compound. This substitution may enhance solubility but reduce aromatic stacking interactions in biological systems. Key Finding: No direct bioactivity reported, but similar derivatives prioritize substituent-driven pharmacokinetic optimization .
- The 5,6-dimethyl groups increase hydrophobicity.
Substituent Variations at Position 5
7-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ():
- 5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (): Morpholine and hydrazone groups improve solubility and metal-chelating capacity. Key Finding: Antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 9.8 µM) via topoisomerase II inhibition .
Antioxidant Derivatives with Thiophene Substituents
Comparative Bioactivity and Physicochemical Properties
Table 1: Key Analogs and Their Bioactivities
Mechanistic Insights and Substituent Effects
Biological Activity
The compound 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through a reaction involving an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting solid is collected and recrystallized to yield colorless crystals with a melting point above 300 °C .
Antitumor Activity
Recent studies highlight the antitumor potential of thienopyrimidine derivatives, including the compound . The biological evaluation typically employs various cancer cell lines to assess cytotoxicity. For instance, compounds structurally related to thienopyrimidines have shown significant inhibition against EGFR L858R/T790M kinase, which is crucial in certain lung cancers. The percentage inhibition of these compounds at a concentration of 0.1 μM was evaluated using ELISA methods .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Percentage Inhibition |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36 |
| B1 | A549 | 15 | 72 |
| A12 | NCI-H460 | 30 | 58 |
The data indicates that while some derivatives exhibit low activity, others demonstrate promising cytotoxic effects, particularly when modified with specific substituents such as N-methylpyrazole .
The mechanism underlying the anticancer activity of thienopyrimidine derivatives often involves the inhibition of key kinases involved in tumorigenesis. Specifically, compounds with thiadiazole rings have been reported to inhibit RNA and DNA synthesis without significantly affecting protein synthesis. This selective targeting is beneficial for minimizing side effects associated with conventional chemotherapy .
Additional Biological Activities
In addition to antitumor properties, thienopyrimidine derivatives have been noted for their antimicrobial , anti-inflammatory , and antioxidant activities. These compounds have shown efficacy against various pathogens and inflammatory conditions, making them versatile candidates for further pharmacological exploration .
Case Studies
Several case studies have documented the effectiveness of thienopyrimidine derivatives in treating specific cancers:
- Case Study on Lung Cancer : A derivative similar to the target compound was tested against lung cancer cell lines (NCI-H1975). Results indicated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in lung cancer treatment .
- Case Study on Breast Cancer : Another study evaluated a related compound against breast carcinoma cell lines (T47D), revealing an IC50 value of 7.4 µM. This indicates a selective action against cancerous cells while sparing normal cells .
Q & A
Q. Assays :
- Antioxidant activity : DPPH radical scavenging and nitric oxide inhibition assays, with IC₅₀ comparisons to standards like ascorbic acid .
- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Data contradictions : Discrepancies in bioactivity may arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., -CF₃) enhance antioxidant activity, while electron-donating groups (e.g., -NH₂) may improve antimicrobial effects. Cross-validate using orthogonal assays and molecular docking to correlate structure-activity relationships (SAR) .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Molecular docking : Predict binding affinity to targets like tyrosine kinases or DNA topoisomerases using AutoDock Vina or Schrödinger .
- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions. For example, logP values <5 improve solubility, while topological polar surface area (TPSA) <140 Ų enhances oral absorption .
- QSAR modeling : Correlate substituent properties (Hammett σ, π parameters) with bioactivity to prioritize synthetic targets .
Advanced: What strategies resolve regioselectivity challenges during cyclization steps in its synthesis?
Regioselectivity is influenced by:
- Substituent directing effects : Electron-rich thiophene rings favor nucleophilic attack at the α-position during cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in thiourea cyclization, promoting thieno-pyrimidinone formation over alternative isomers .
- Catalytic control : Use of BF₃·Et₂O to direct electrophilic aromatic substitution in fused pyrimidine systems .
Advanced: How can enantiomeric purity be ensured for chiral derivatives of this compound?
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like thiolation or alkylation .
- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .
Advanced: What mechanistic insights explain its potential as a kinase inhibitor?
The thieno-pyrimidinone core mimics ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets. The thiophene and phenyl groups enhance hydrophobic interactions, while the thioxo group hydrogen-bonds with catalytic lysine residues. Molecular dynamics simulations reveal stable binding poses in tyrosine kinases (e.g., EGFR), validated by IC₅₀ values <10 μM in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
